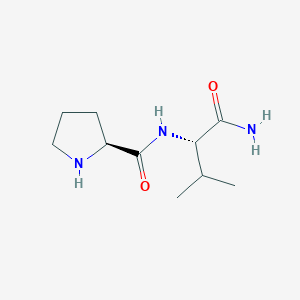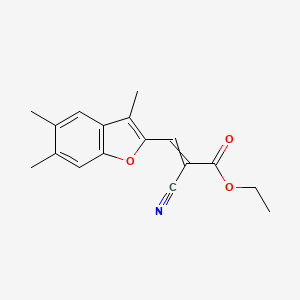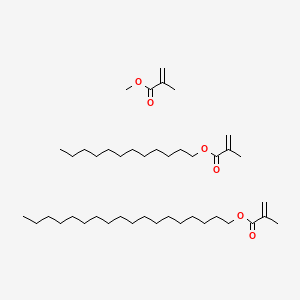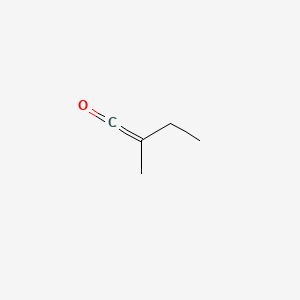
2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate is an organic compound that belongs to the class of sulfamates It is characterized by the presence of an azepane ring, an oxoethyl group, and an ethylsulfamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate typically involves the reaction of azepane with ethyl chloroformate and sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Azepane is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate ethyl azepan-1-yl carbonate.
Step 2: The intermediate is then treated with sulfamic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Hydroxyl derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Azepan-1-yl)ethan-1-amine
- 2-(2-Azepan-1-yl-ethoxy)-phenylamine
- 1-(2-(Azepan-1-yl)ethyl)guanidine sulfate
Uniqueness
2-(Azepan-1-yl)-2-oxoethyl ethylsulfamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
51068-61-2 |
|---|---|
Formule moléculaire |
C10H20N2O4S |
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
[2-(azepan-1-yl)-2-oxoethyl] N-ethylsulfamate |
InChI |
InChI=1S/C10H20N2O4S/c1-2-11-17(14,15)16-9-10(13)12-7-5-3-4-6-8-12/h11H,2-9H2,1H3 |
Clé InChI |
FTCFEVGILCBIQX-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)OCC(=O)N1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



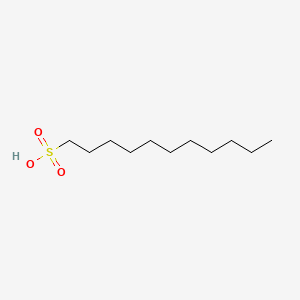



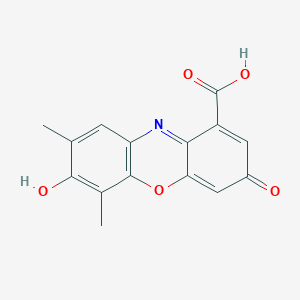
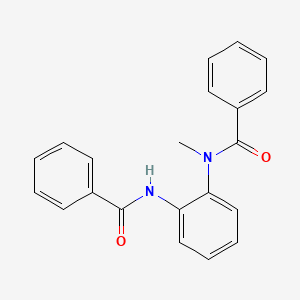
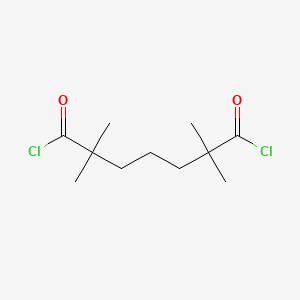
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
